molecular formula C6H8BBrN2O2 B14078280 (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid

(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid

Cat. No.: B14078280
M. Wt: 230.86 g/mol
InChI Key: XRVLOYMMLFWLOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-Ethylphenylboronic acid

Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .

Properties

Molecular Formula

C6H8BBrN2O2

Molecular Weight

230.86 g/mol

IUPAC Name

(2-bromo-4-ethylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3

InChI Key

XRVLOYMMLFWLOX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1CC)Br)(O)O

Origin of Product

United States

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